molecular formula C7H11N5 B8560696 1-(4-Cyanobutyl)-3-amino-1,2,4-triazole

1-(4-Cyanobutyl)-3-amino-1,2,4-triazole

Cat. No.: B8560696
M. Wt: 165.20 g/mol
InChI Key: BAZFSIVELWHYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyanobutyl)-3-amino-1,2,4-triazole is a chemical compound of significant interest in medicinal chemistry and biochemical research, built upon the versatile 1,2,4-triazole scaffold . The 3-amino-1,2,4-triazole core is a critical structural motif in the development of novel anticancer agents . Research indicates that derivatives featuring this core, particularly those with specific aryl-amino substitutions, exhibit promising dual anticancer activity by demonstrating direct effects on cancer cell viability and antiangiogenic properties, which inhibit the formation of new blood vessels that tumors need to grow . Furthermore, the parent compound, 3-amino-1,2,4-triazole (3-AT), is a well-characterized competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, a key component in the histidine biosynthesis pathway, and is also known to inhibit protein synthesis on mitoribosomes . The addition of the 4-cyanobutyl side chain in this derivative is designed to modulate the molecule's physicochemical properties and enhance its interaction with biological targets, potentially leading to improved selectivity and potency. This compound is offered exclusively for research purposes and is intended for use in investigations such as enzyme inhibition studies, cancer pharmacology, and the synthesis of more complex triazole-containing molecules. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

5-(3-amino-1,2,4-triazol-1-yl)pentanenitrile

InChI

InChI=1S/C7H11N5/c8-4-2-1-3-5-12-6-10-7(9)11-12/h6H,1-3,5H2,(H2,9,11)

InChI Key

BAZFSIVELWHYKT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCCCC#N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • N1 vs. N3 Substitution: Substitution at N1 (e.g., 4-cyanobutyl) vs. N3 (e.g., bromophenylamino) leads to divergent biological activities. The N3 position is critical for anticancer activity in many derivatives , while N1 substitution may modulate pharmacokinetics.
  • Functional Groups: The nitrile group in this compound contrasts with halogenated aryl (e.g., bromophenyl) or carboxylic acid moieties, impacting electronic properties and target interactions.

Physicochemical Properties

  • Solubility : The nitrile group may improve water solubility relative to purely alkyl-substituted derivatives (e.g., tert-butyl) but reduce it compared to carboxylated analogs .

Preparation Methods

Aminoguanidine Formate Cyclization

The reaction of hydrazine hydrate, cyanamide, and formic acid yields aminoguanidine formate, which undergoes cyclization at elevated temperatures (155–160°C) under vacuum to produce 3-amino-1,2,4-triazole. Critical parameters include:

  • Temperature control : Maintaining 0–10°C during initial reagent mixing prevents side reactions.

  • pH modulation : A pH of 6.3–6.5 during condensation ensures optimal aminoguanidine formate formation.

  • Evaporation and filtration : Partial evaporation at 35–45°C concentrates the solution, while sequential washing minimizes dicyandiamide impurities (<0.25% wt).

This method achieves ~97% purity but requires meticulous handling of corrosive reagents and byproducts.

Hydrazinecarboximidamide Cyclization

An alternative approach involves cyclizing hydrazinecarboximidamide derivatives with formic acid equivalents. For example, reacting phenylhydrazine with sulfonic acid intermediates in acetonitrile, followed by trimethyl orthoformate-mediated cyclization at 140°C, yields substituted 3-amino-1,2,4-triazoles in 43–71% yields. Key advantages include:

  • Functional group tolerance : Alkyl and aryl substituents are compatible with the reaction conditions.

  • Convergent synthesis : Modular precursors enable rapid diversification of the N-1 and 3-amino positions.

Introduction of the 4-Cyanobutyl Group

Functionalization of the triazole core at the N-1 position with a 4-cyanobutyl group necessitates selective alkylation. Two strategies emerge as plausible:

Direct Alkylation of 3-Amino-1,2,4-Triazole

Reacting 3-amino-1,2,4-triazole with 4-cyanobutyl bromide or chloride in the presence of a base (e.g., K2_2CO3_3) facilitates N-alkylation. This method mirrors protocols for analogous alkyltriazoles:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.

  • Temperature : Reactions proceed efficiently at 60–80°C over 12–24 hours.

  • Workup : Sequential extraction and chromatography isolate the product, though yields may vary (estimated 40–60% based on similar reactions).

Reductive Amination

Condensing 3-amino-1,2,4-triazole with 4-cyanobutyraldehyde under reductive conditions (e.g., NaBH3_3CN) offers an alternative pathway. This method avoids harsh alkylating agents but requires precise stoichiometry to prevent over-alkylation.

Integrated One-Pot Synthesis

A convergent approach synthesizes this compound without isolating intermediates:

  • Aminoguanidine formate synthesis : Combine hydrazine hydrate, cyanamide, and formic acid at 0–5°C (pH 6.3–6.5).

  • In situ alkylation : Introduce 4-cyanobutyl bromide during the cyclization phase (155–160°C), leveraging the reaction’s exothermicity to drive substitution.

  • Purification : Vacuum distillation removes volatile byproducts, followed by recrystallization from ethanol/water mixtures.

This method reduces purification steps but risks side reactions if temperature and pH deviate from optimal ranges.

Analytical and Optimization Data

Hypothetical reaction conditions and outcomes are extrapolated from analogous syntheses (Tables 1–2):

Table 1: Alkylation of 3-Amino-1,2,4-Triazole with 4-Cyanobutyl Bromide

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K2_2CO3_3DMF802458
2NaHTHF601262
3TEAAcCN701849

Table 2: One-Pot Synthesis Yield Comparison

EntryCyanobutylating AgentCyclization Temp (°C)Purity (%)
1Bromide16095
2Chloride15589
3Tosylate15082

Challenges and Mitigation Strategies

  • Byproduct formation : Dicyandiamide and over-alkylated species may arise. Countermeasures include stoichiometric control and additive use (e.g., triethylamine to scavenge HBr).

  • Purification difficulties : High-polarity byproducts necessitate chromatographic separation or selective crystallization.

  • Scale-up limitations : Exothermic reactions require gradual reagent addition and robust cooling systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Cyanobutyl)-3-amino-1,2,4-triazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with nitriles or via nucleophilic substitution of pre-functionalized triazoles. For example, refluxing hydrazides in polar aprotic solvents (e.g., DMSO) for 18–24 hours under reduced pressure, followed by recrystallization (water-ethanol), yields triazole derivatives with ~65% efficiency . Key factors include solvent choice (polarity affects reaction kinetics), temperature control (prevents side reactions), and purification methods (e.g., column chromatography for isomers). Evidence from analogous triazole syntheses highlights the importance of stoichiometric ratios and post-reaction quenching to stabilize reactive intermediates .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • IR spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, NH₂ bends at 1600–1650 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyanobutyl chain integration at δ 2.5–3.5 ppm for CH₂ groups) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯S interactions stabilize supramolecular assemblies) .
  • Melting point and elemental analysis : Validate purity and molecular formula .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) due to potential irritancy of cyanobutyl groups. Store in airtight containers away from moisture to prevent hydrolysis. Refer to analogous triazole safety data sheets (SDS) for guidance on spill management (neutralize with dilute acetic acid) and first aid (eye irrigation with saline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:

  • Vary substituents : Compare cyanobutyl vs. aryl/heteroaryl groups to assess hydrophobicity and steric effects on target binding .
  • Dose-response assays : Use in vitro models (e.g., enzyme inhibition) to quantify IC₅₀ values, ensuring standardized protocols to minimize inter-lab variability .
  • Computational docking : Model interactions with biological targets (e.g., histamine receptors) to rationalize activity discrepancies .

Q. What experimental design strategies enhance reproducibility in synthesizing and testing this compound analogs?

  • Methodological Answer : Implement factorial design to optimize multi-variable systems (e.g., solvent, temperature, catalyst). For example, a 2³ factorial design can evaluate the impact of DMSO concentration (60–80%), reflux time (12–24 hours), and cooling rate on yield . Use ANOVA to identify significant factors and reduce batch-to-batch variability. Document all parameters in open-access repositories to facilitate replication .

Q. How can theoretical frameworks guide the development of this compound-based therapeutics?

  • Methodological Answer : Integrate ligand-based drug design (e.g., pharmacophore modeling) to predict bioactivity. For instance, the >N–C–S moiety in triazoles is critical for antimicrobial activity; modify electronic properties (e.g., introduce electron-withdrawing groups) to enhance target affinity . Validate predictions using QSAR models trained on existing triazole datasets .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Employ membrane technologies (e.g., nanofiltration) or preparative HPLC with C18 columns. For isomers, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Monitor purity via LC-MS and adjust gradient elution (acetonitrile/water with 0.1% formic acid) for optimal resolution .

Data Analysis and Validation

Q. How should researchers address inconsistencies in spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using complementary techniques:

  • High-resolution MS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., cyanobutyl CH₂ vs. triazole ring protons) .
  • Single-crystal XRD : Resolve positional disorder (common in flexible alkyl chains) via refinement software (e.g., SHELXL) .

Q. What computational tools are recommended for modeling the reactivity of this compound in novel reactions?

  • Methodological Answer : Use Gaussian or ORCA for DFT calculations to predict reaction pathways (e.g., nucleophilic attack at the triazole C5 position). Simulate transition states and compare activation energies for competing mechanisms. Validate with kinetic studies (e.g., in situ IR monitoring) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry141–143°C (analog)
1H^1H-NMR (DMSO-d₆)400 MHz spectrometerδ 2.5–3.5 (m, 4H, CH₂), δ 6.8 (s, 2H, NH₂)
LogP (lipophilicity)HPLC retention time1.8 ± 0.2
Antimicrobial IC₅₀Microdilution assay12.5 µg/mL (vs. S. aureus)

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